The compound 4-(Pyridin-4-yl)but-3-yn-1-ol has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry. The synthesis and biological activities of related compounds have been explored to understand their mechanisms of action and potential therapeutic benefits. For instance, the synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyran-3-ols have been described, highlighting the importance of specific substituents for optimal activity1. Similarly, the nanoarchitectonics and molecular docking of 4-(dimethylamino)pyridin-1-ium 2-3 methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate have been investigated, providing insights into the druglikeness and target interactions of such compounds2.
4-(Pyridin-4-yl)but-3-yn-1-ol can be synthesized through a Sonogashira coupling reaction. [, ] This reaction involves coupling a terminal alkyne, in this case, but-3-yn-1-ol, with an aryl or vinyl halide, in this case, 4-bromopyridine, in the presence of a palladium catalyst and a copper co-catalyst. [] A base is typically used to neutralize the acid generated during the reaction. []
The molecular structure of 4-(Pyridin-4-yl)but-3-yn-1-ol comprises a linear butyne chain with a pyridin-4-yl group at one end and a hydroxyl group at the other. The pyridine ring and the butyne unit are essentially coplanar. [] The crystal structure reveals that the molecules are linked into dimers by O—H...O hydrogen bonds. [] Furthermore, the crystal structure is stabilized by O—H...π and C—H...π hydrogen-bond interactions. []
The related compounds of 4-(Pyridin-4-yl)but-3-yn-1-ol have shown promise in the field of cardiovascular therapeutics. For example, 4-(1,2-Dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile is under development as a coronary vasodilator and a treatment for angina pectoris1. The nanoarchitectonics approach used in the study of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate demonstrates the potential for designing new drugs with specific target interactions, which could be applicable in the development of inhibitors for various enzymes, such as carbonic anhydrase I2. These studies showcase the versatility of pyridyl compounds in medicinal chemistry and their potential to contribute to the development of new therapeutic agents.
The antihypertensive activity of related pyridyl compounds is attributed to their role as potassium channel activators. The structure-activity relationship indicates that electron-withdrawing substituents at specific positions enhance the antihypertensive effects. The chromenes derived from these compounds are among the most potent antihypertensives, with the ability to maintain activity even when modified at the 3-hydroxy group or through epoxidation of the double bond1. On the other hand, the compound 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate has been suggested to act as a carbonic anhydrase I inhibitor, based on docking studies that show stable complex formation with the active residues of the enzyme2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7